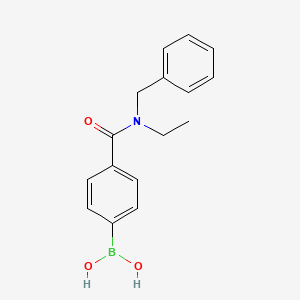

(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid

Description

(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid (CAS 913835-41-3) is a boronic acid derivative featuring a phenyl ring substituted with a benzyl(ethyl)carbamoyl group (-CON(CH2Ph)(Et)) at the para position and a boronic acid (-B(OH)2) moiety. This compound is structurally characterized by:

Properties

IUPAC Name |

[4-[benzyl(ethyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BNO3/c1-2-18(12-13-6-4-3-5-7-13)16(19)14-8-10-15(11-9-14)17(20)21/h3-11,20-21H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQDQZJKWVFJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(CC)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657066 | |

| Record name | {4-[Benzyl(ethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-41-3 | |

| Record name | {4-[Benzyl(ethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Boronic Acids

Boronic acids, such as phenylboronic acid, are commonly used in organic synthesis. They are mild Lewis acids which are generally stable and easy to handle. Boronic acids are known to be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Benzamides

Benzamides, such as N-Benzyl-4-bromobenzamide, are a class of compounds that have been studied for various biological activities. For example, certain benzamides have been found to inhibit the activity of tyrosinase.

Biochemical Analysis

Biochemical Properties

(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that interact with boronic acids. This compound forms reversible covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues, which leads to enzyme inhibition. This compound can also interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can interact with cofactors and other small molecules, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its interactions with biomolecules are influenced by its localization .

Biological Activity

(4-(Benzyl(ethyl)carbamoyl)phenyl)boronic acid, with the CAS number 913835-41-3, is a boronic acid derivative that has garnered interest in various biological applications due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18BNO3

- Molecular Weight : 283.13 g/mol

- Chemical Structure : The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a benzyl(ethyl)carbamoyl group. This structure is significant for its interaction with biological targets.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in their role as enzyme inhibitors and in drug delivery systems.

- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to active sites or allosteric sites. For example, they have been studied as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism .

- Antioxidant Activity : Compounds in the boronic acid class often exhibit antioxidant properties, which can protect cells from oxidative stress. The antioxidant capacity can be measured using assays such as DPPH and ABTS radical scavenging tests .

- Antibacterial Activity : Some studies indicate that boronic acids can exert antibacterial effects against common pathogens like Escherichia coli, making them potential candidates for antibiotic development .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antioxidant : Exhibits significant antioxidant activity, which can be beneficial in preventing cellular damage.

- Antibacterial : Demonstrated efficacy against various bacterial strains.

- Enzyme Inhibition : Effective against specific enzymes, including those involved in metabolic pathways.

Case Studies and Research Findings

-

Antioxidant and Anticancer Activity :

A study evaluated the synthesis of a novel boronic ester compound derived from phenyl boronic acid and quercetin. This compound showed high antioxidant activity (IC50 values of 0.11 ± 0.01 µg/mL for ABTS and 0.14 ± 0.01 µg/mL for DPPH). Furthermore, it exhibited cytotoxic effects on cancer cell lines (MCF-7) with an IC50 value of 18.76 ± 0.62 µg/mL, indicating its potential as an anticancer agent . -

Enzyme Inhibition Studies :

Research has demonstrated that derivatives of phenylboronic acids can inhibit acetylcholinesterase and butyrylcholinesterase with varying IC50 values, highlighting their potential use in treating neurodegenerative diseases . -

Synthesis and Characterization :

The synthesis of this compound has been documented alongside its characterization through various spectroscopic techniques, confirming its structural integrity and purity necessary for biological testing .

Comparative Analysis

The following table summarizes key findings on the biological activities of this compound compared to other boronic acids:

| Compound | Antioxidant Activity (IC50 µg/mL) | Antibacterial Efficacy | Enzyme Inhibition |

|---|---|---|---|

| This compound | 0.11 ± 0.01 (ABTS), 0.14 ± 0.01 (DPPH) | Effective against E. coli | Moderate |

| Phenylboronic Acid | Varies | Limited | Strong FAAH inhibitor |

| Novel Boron-based Ester | High | Effective | Various enzymes |

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related boronic acid derivatives, highlighting differences in substituents and functional groups:

Functional Differences

- Electronic Effects : Electron-withdrawing carbamoyl groups (-CONR2) modulate the electron density of the phenyl ring, affecting boronic acid reactivity in Suzuki couplings .

- Hydrogen Bonding : The carbamoyl group participates in hydrogen bonding (e.g., N-H···O interactions), as observed in (4-Carbamoylphenyl)boronic acid, which forms sheet-like structures via R22(8) motifs . The absence of N-H in the target compound (due to N-substitution) eliminates this interaction, altering crystallization behavior.

Reactivity in Cross-Couplings

- The bulky carbamoyl group may reduce coupling efficiency compared to simpler analogs like (4-Carbamoylphenyl)boronic acid due to steric hindrance at the reaction site .

- Halogen substituents (e.g., in (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid, CAS 874289-19-7) further influence reactivity by altering electronic and steric profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.